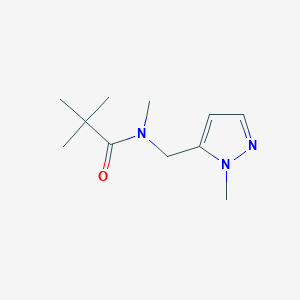
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide” is a compound that contains a pyrazole ring, which is a heterocyclic aromatic organic compound . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides .
Synthesis Analysis
To enhance the potency of certain compounds, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring and a pivalamide group . The empirical formula is C6H11N3 and the molecular weight is 125.17 .Applications De Recherche Scientifique
DNA Binding and Gene Regulation
Double β-alanine Substitutions in DNA Binding : N-methylpyrrole (Py)-N-methylimidazole (Im) polyamides, which share structural motifs with N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide, have been studied for their ability to recognize and bind to specific DNA sequences. Research shows that double β-alanine substitutions in these polyamides can significantly improve their binding affinity and specificity to target DNA sequences, thus offering a potential tool for suppressing gene expression in cells (Watanabe et al., 2015).
Epigenetic Activation of Pluripotency Genes : PI polyamides conjugated with SAHA, a chromatin modifier, have demonstrated the ability to epigenetically activate pluripotency genes in mouse embryonic fibroblasts. This suggests a novel approach for enhancing the induction of pluripotent stem cells (Pandian et al., 2012).
Therapeutic Applications
CFTR Correctors for Cystic Fibrosis : Compounds related to this compound have been investigated for their ability to correct the defective cellular processing of DeltaF508-CFTR, a mutation causing cystic fibrosis. S-cis-locked bithiazole correctors have shown promising results in enhancing the corrector activity, thereby offering a potential therapeutic strategy for cystic fibrosis (Yu et al., 2008).
Antimycobacterial Activity : The antimycobacterial activity of substituted isosteres of pyrazinecarboxylic acids has been explored, with some derivatives demonstrating significant potency against Mycobacterium tuberculosis. This research highlights the potential of these compounds in developing new treatments for tuberculosis (Gezginci et al., 1998).
Cancer Therapy via Gene Silencing : Pyrrole-imidazole polyamides, structurally similar to this compound, have shown promise as gene silencers by targeting specific gene promoters, such as the TGF-β1 promoter, to inhibit the progression of renal diseases and potentially other cancers (Matsuda et al., 2011).
Mécanisme D'action
Target of Action
Compounds with a similar pyrazole structure have been found to interact with g protein-gated inwardly-rectifying potassium (girk) channels .
Mode of Action
Based on its structural similarity to other pyrazole compounds, it may interact with its target proteins and modulate their activity .
Biochemical Pathways
The activation of girk channels, a known target of similar compounds, can influence neuronal excitability and heart rate .
Pharmacokinetics
Similar compounds have shown improved metabolic stability .
Result of Action
Activation of girk channels by similar compounds can lead to hyperpolarization of the cell membrane, reducing cell excitability .
Propriétés
IUPAC Name |
N,2,2-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)10(15)13(4)8-9-6-7-12-14(9)5/h6-7H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNNGVSXTCBJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2997156.png)
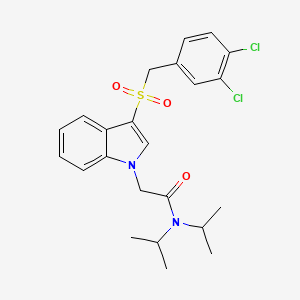
![3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2997158.png)
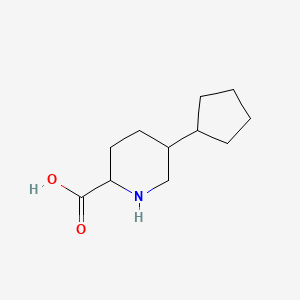
![(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2997160.png)
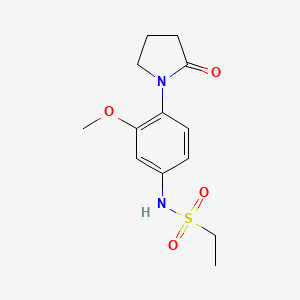
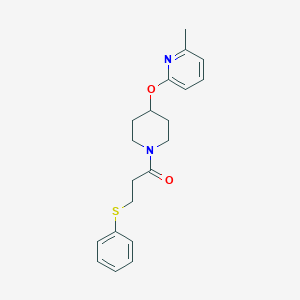
![N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2997165.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2997167.png)
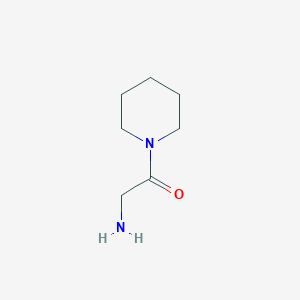

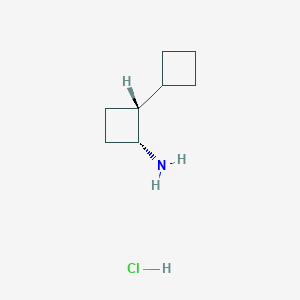
![2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997177.png)
